7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
Beschreibung
7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a heterocyclic compound featuring a purine core substituted at the 6-position with a piperazine ring linked to a pyrido[2,3-d]pyrimidin-4-yl group and a methyl group at the 7-position. Purine derivatives are well-documented for their roles in nucleotide metabolism, enzyme inhibition (e.g., kinases, phosphodiesterases), and anticancer applications. The piperazine moiety enhances solubility and facilitates interactions with biological targets, while the pyridopyrimidine substituent may contribute to binding specificity.
Eigenschaften
IUPAC Name |
4-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-24-11-23-15-13(24)17(22-10-20-15)26-7-5-25(6-8-26)16-12-3-2-4-18-14(12)19-9-21-16/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXZXREHTZXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidine core, which can be synthesized through the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by high-temperature cyclization . The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives under reflux conditions . Finally, the purine ring is constructed through condensation reactions involving appropriate purine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the purine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of partially hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a ketone, while nucleophilic substitution on the piperazine ring can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyridopyrimidine Core : This can be achieved through the condensation of appropriate pyrimidine derivatives.
- Attachment of the Piperazine Ring : The piperazine moiety is introduced via nucleophilic substitution reactions under basic conditions.
- Final Purification : Techniques such as recrystallization or chromatographic methods are employed to obtain high-purity products.
Anticancer Activity
Research has indicated that compounds containing the pyridopyrimidine moiety, including 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine, exhibit significant anticancer properties. They act as inhibitors of key enzymes involved in cancer cell proliferation and survival, particularly targeting tyrosine kinases which play a crucial role in signaling pathways associated with tumor growth and metastasis .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specific focus has been on its ability to inhibit kinases implicated in various diseases, including cancer and inflammatory disorders. The interaction with these enzymes disrupts their activity, leading to decreased cellular proliferation and potential therapeutic effects against malignancies .
Neuropharmacological Effects
Recent studies suggest that derivatives of this compound may also possess neuropharmacological properties, potentially aiding in the treatment of neurological disorders. The piperazine component is known for its ability to interact with neurotransmitter receptors, which could lead to applications in managing conditions such as anxiety and depression .
Case Studies
Wirkmechanismus
The mechanism of action of 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
The structural and functional attributes of 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine are compared below with analogs from recent patent literature (2023), focusing on core structures, substituents, and inferred pharmacological properties.
Core Structure Variations
- Target Compound : Purine core (7H-purine). This scaffold is associated with nucleotide mimicry, enabling interactions with ATP-binding pockets in kinases or metabolic enzymes.
- Compounds : Pyrido[1,2-a]pyrimidin-4-one cores. These are structurally distinct from purines but share a fused bicyclic system, commonly seen in kinase inhibitors (e.g., CDK or EGFR inhibitors) .
- Compounds: Pyrido[1,2-a]pyrimidin-4-one and quinolizin-4-one cores. Quinolizin-4-one derivatives are less common but may target G-protein-coupled receptors or ion channels .
Key Insight: The purine core in the target compound may confer unique selectivity for purine-dependent targets, whereas pyridopyrimidinone-based analogs likely prioritize kinase inhibition.
Substituent and Linker Analysis
Table 1: Substituent Comparison
- Target Compound : The pyrido[2,3-d]pyrimidinyl group may enhance π-π stacking in hydrophobic binding pockets, while the methyl group at position 7 could reduce metabolic degradation.
- Compounds : Dimethylpyrazolo-pyrazine substituents and piperidine modifications (e.g., pyrrolidinylmethyl) suggest optimized solubility and steric effects for kinase binding .
- Compounds : Methoxyaryl substituents (e.g., 6-methoxypyridin-3-yl) and stereospecific methylpiperazines (e.g., (3S)-3-methylpiperazine) indicate tailored lipophilicity and chiral selectivity .
Pharmacological Implications
- Target Compound: Likely targets purine-binding enzymes (e.g., adenosine receptors) or kinases with purine-like binding pockets. The piperazine linker may improve blood-brain barrier penetration.
- Compounds: Pyrazolo-pyrazine substituents in pyridopyrimidinones are associated with kinase inhibition (e.g., JAK2/STAT pathways), as seen in preclinical studies .
- Compounds : Methoxy groups and chiral piperazines suggest applications in CNS disorders or GPCR modulation, leveraging improved solubility and receptor subtype selectivity .
Contradictions: While compounds prioritize kinase inhibition through pyrazolo-pyrazine motifs, the target compound’s purine core may compete with endogenous nucleotides, increasing off-target risks.
Biologische Aktivität
The compound 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a member of the purine family, notable for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structural framework of this compound consists of a purine core modified with a methyl group and a piperazine moiety linked to a pyridopyrimidine ring. This unique arrangement is expected to influence its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds containing pyridopyrimidine structures exhibit significant anticancer activities. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit key signaling pathways in cancer cells, particularly the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival .
Table 1: Summary of Anticancer Activities
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It specifically interacts with protein kinases, which are pivotal in various cellular processes. For example, studies have demonstrated that modifications to similar compounds can yield potent inhibitors of Akt and other kinases involved in tumor growth .
Table 2: Enzyme Inhibition Profiles
| Compound | Enzyme Target | IC50 (nM) | Reference |
|---|---|---|---|
| 7-Methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine | Akt | <100 | |
| CCT128930 | PKBβ | 28-fold selectivity over PKA |
Case Studies
A notable study examined the effects of pyridopyrimidine derivatives on human tumor xenografts in nude mice. The results indicated that these compounds significantly inhibited tumor growth at tolerable doses, highlighting their potential as therapeutic agents in oncology .
In another case, the development of TAK-733 showcased the efficacy of pyrido[2,3-d]pyrimidine derivatives against advanced metastatic melanoma. The compound exhibited broad activity across various melanoma cell lines, establishing a precedent for further research into similar structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
